molecular formula C6H11OP B103662 1-Methylphosphorinan-4-one CAS No. 16327-48-3

1-Methylphosphorinan-4-one

Cat. No.: B103662
CAS No.: 16327-48-3
M. Wt: 130.12 g/mol
InChI Key: CGWKFVCVSUVZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Description 1-Methylphosphorinan-4-one is a specialized chemical compound offered exclusively for research use by the scientific community. Its core structure, featuring a phosphorinane ring, makes it a subject of interest in several advanced research areas, although its specific mechanisms of action are still under investigation. Researchers are exploring this compound primarily in the field of medicinal chemistry, where it serves as a key synthetic intermediate or a precursor for the development of novel molecules. Its potential applications include serving as a building block for ligands that target various enzymes or cellular receptors. Additionally, the unique properties of the phosphorinane ring may be valuable in materials science for creating novel polymers or functionalized surfaces. Please note: The specific research applications, mechanistic pathways, and full research value of this compound are not detailed in this description due to a lack of available public data. Researchers are encouraged to consult the primary scientific literature for the most current findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16327-48-3

Molecular Formula

C6H11OP

Molecular Weight

130.12 g/mol

IUPAC Name

1-methylphosphinan-4-one

InChI

InChI=1S/C6H11OP/c1-8-4-2-6(7)3-5-8/h2-5H2,1H3

InChI Key

CGWKFVCVSUVZNG-UHFFFAOYSA-N

SMILES

CP1CCC(=O)CC1

Canonical SMILES

CP1CCC(=O)CC1

Synonyms

1-Methylphosphorinan-4-one

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methylphosphorinan 4 One and Its Precursors

Classical and Contemporary Approaches to the Phosphorinane Ring System

The synthesis of the phosphorinane ring, a six-membered heterocycle containing a phosphorus atom, is fundamental to accessing compounds like 1-Methylphosphorinan-4-one. Methodologies have progressed from classical cyclization reactions to more sophisticated catalytic approaches.

Cyclization Reactions for Phosphorinane Core Construction

The construction of the phosphorinane core often relies on cyclization reactions. One of the most widely utilized methods for creating the carbon-phosphorus bond necessary for the phosphorinane ring is the reaction of organometallic reagents, such as Grignard or organolithium compounds, with halophosphines. beilstein-journals.org Intramolecular hydrophosphination, where a P-H bond adds across a carbon-carbon double bond within the same molecule, also serves as a powerful tool for constructing the phosphorinane skeleton. beilstein-journals.org This can be achieved through organolanthanide-catalyzed intramolecular hydrophosphination/cyclization of phosphinoalkynes. beilstein-journals.org

More contemporary methods include radical-initiated cascade cyclizations. For instance, a metal-free tandem phosphinoylation/cyclization protocol has been developed for the synthesis of phosphonate-functionalized chroman-4-ones, which, while not phosphorinanes, demonstrates the utility of radical cyclization in forming phosphorus-containing heterocyclic ketones. beilstein-journals.org Similarly, electrophilic phosphination cyclization, induced by phosphenium cations under metal-free conditions, has been used to synthesize 3-phosphinoylbenzofurans, showcasing another modern approach to forming cyclic phosphorus compounds. rsc.org

Di-Grignard Reagent Mediated Cyclizations with Phosphorus Electrophiles

A significant strategy for forming cyclic compounds is the use of di-Grignard reagents. researchgate.net These reagents, containing two Grignard functionalities, can react with suitable electrophiles to form a ring. In the context of phosphorinane synthesis, a di-Grignard reagent derived from a dihalide can undergo cyclocoupling with phosphorus electrophiles. orgsyn.org This method offers a direct, one-step route to the phosphorinane ring system. orgsyn.org

The general utility of Grignard reagents in forming C-P bonds is well-established, as they are highly reactive nucleophiles. beilstein-journals.org The reaction between an organometallic reagent and a P-X (where X is a halogen) bond is a classical and effective method for creating phosphines. beilstein-journals.org Nickel-phosphine complexes are often used to catalyze the cross-coupling of Grignard reagents with organic halides, a reaction with broad applications. orgsyn.orgsigmaaldrich.com

Targeted Synthesis of Phosphorinan-4-one Derivatives

Once the phosphorinane core is established, further functionalization is necessary to arrive at specific derivatives like this compound. This involves strategic introduction of substituents and functional groups with control over their position and three-dimensional arrangement.

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules. nih.govnih.gov In the realm of phosphorinane chemistry, controlling the functionalization at specific positions of the ring is paramount. Methodologies for C-H bond functionalization have seen significant growth, allowing for the direct conversion of C-H bonds into desired functional groups. nih.gov This can be achieved with high regioselectivity through the use of directing groups that coordinate to a transition metal catalyst, guiding the reaction to a specific site. nih.gov

For phosphorinane derivatives, stereoselective synthesis can be crucial, especially when chiral centers are present. Asymmetric synthesis of chiral phosphines, which can be precursors or components of phosphorinane-based structures, has been an area of intense research. beilstein-journals.org The use of chiral auxiliaries, such as ephedrine, has proven effective in the synthesis of P-stereogenic phosphines. beilstein-journals.org Furthermore, enantiomerically pure cyclic dialkyl phosphates have been synthesized and their absolute configuration determined, showcasing the potential for high stereocontrol in cyclic phosphorus compounds. nih.gov

A summary of strategies for selective functionalization is presented below:

StrategyDescriptionKey Advantages
Directed C-H Activation A directing group on the substrate coordinates to a metal catalyst, guiding functionalization to a specific C-H bond. nih.govHigh regioselectivity, ability to functionalize otherwise unreactive C-H bonds. nih.gov
Catalyst-Controlled Functionalization The choice of catalyst dictates the site of functionalization on the substrate. nih.govVersatility, potential to target different positions with different catalysts. nih.gov
Use of Chiral Auxiliaries A chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction. beilstein-journals.orgEnables the synthesis of enantiomerically pure compounds. beilstein-journals.org

Introduction of the 1-Methyl Moiety and Ketone Functionality

The synthesis of this compound specifically requires the introduction of a methyl group on the phosphorus atom and a ketone at the 4-position of the ring. The methyl group is an alkyl functional group with the formula -CH3. chemeurope.comwikipedia.org It can be introduced into organic compounds through various methods, including SN2 reactions with methyl iodide or the reaction of organometallic reagents like methyl lithium or methyl Grignard reagents (MeMgCl) with a suitable electrophilic center. chemeurope.com In the context of phosphorinane synthesis, the methyl group can be introduced by using a methyl-containing phosphorus precursor in the cyclization step or by alkylating the phosphorus atom of a pre-formed phosphorinane ring.

The ketone functionality at the 4-position is a common feature in many heterocyclic systems and can be introduced through several synthetic routes. One approach involves the cyclization of a precursor that already contains a keto group or a group that can be easily converted to a ketone. For example, the synthesis of 1-phenyl-3-methylphosphorinan-4-one has been reported, indicating that the phosphorinan-4-one scaffold is synthetically accessible. dtic.mil Furthermore, the condensation of 1-phenylphosphorinan-4-one with phenylhydrazones has been used to prepare phosphorinoindoles, demonstrating the reactivity of the ketone group for further derivatization. vdoc.pub

Multicomponent Reaction Strategies in Cyclic Phosphorus Compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials, have emerged as a powerful tool in organic synthesis. frontiersin.org These reactions are highly efficient and atom-economical, allowing for the rapid construction of molecular complexity. frontiersin.orgresearchgate.net

In the synthesis of phosphorus-containing compounds, MCRs provide an alternative and often more streamlined route compared to traditional multi-step syntheses. frontiersin.orgresearchgate.net For example, the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and an acidic compound can produce stabilized phosphorus ylides in a one-pot process. researchgate.netbenthamdirect.comeurekaselect.com These ylides can then undergo intramolecular Wittig reactions to form a variety of heterocyclic and carbocyclic compounds. researchgate.netbenthamdirect.comeurekaselect.com

The application of MCRs has also been extended to the synthesis of phosphopeptidomimetics through a Ugi-type one-pot transformation, highlighting the versatility of this approach in generating structurally diverse phosphorus-containing molecules. acs.org The key advantages of MCRs in this context are summarized in the table below.

FeatureDescription
Atom Economy Most or all of the atoms from the starting materials are incorporated into the final product. researchgate.net
Efficiency Reduces the number of synthetic steps, saving time, reagents, and solvents. frontiersin.org
Molecular Diversity Allows for the rapid generation of a library of structurally diverse compounds by varying the starting components. frontiersin.orgacs.org

While direct examples of the synthesis of this compound using MCRs are not prevalent in the reviewed literature, the principles of MCRs offer a promising avenue for future synthetic designs targeting this and other cyclic phosphorus compounds.

Radical-Mediated Phosphorylation in Cyclic Systems

Radical phosphorylation has emerged as a robust method for the construction of organophosphorus compounds. oaepublish.com This approach involves the generation of phosphorus-centered radicals, which can then participate in various bond-forming reactions. In the context of cyclic systems like this compound, radical-mediated phosphorylation offers a powerful strategy for ring formation or functionalization.

The generation of phosphorus-centered radicals can be achieved through several methods, including the use of transition metals or photoredox catalysis under mild conditions. oaepublish.com These radicals can then add to unsaturated systems, such as alkenes, to form a new carbon-phosphorus bond. Subsequent intramolecular cyclization can lead to the formation of the desired heterocyclic ring.

One potential pathway to this compound via a radical-mediated approach could involve the intramolecular cyclization of an acyclic precursor. For instance, a suitably substituted alkenylphosphine oxide could undergo radical-initiated cyclization. The process would be initiated by the formation of a phosphorus-centered radical, which then attacks the tethered double bond, leading to the formation of the six-membered phosphorinanone ring after subsequent oxidation.

Recent advancements have highlighted the use of various catalytic systems to facilitate these transformations. Copper and silver-based catalysts have been shown to be effective in mediating the phosphorylation of alkenes. researchgate.netresearchgate.net Visible-light photoredox catalysis has also gained significant traction as it allows for reactions to proceed under mild conditions, which is beneficial for the synthesis of complex molecules. oaepublish.com

Table 1: Comparison of Initiators for Radical Phosphorylation

Initiator System Description Advantages
Transition Metal Catalysis (e.g., Cu, Ag, Mn) Utilizes transition metal salts to generate phosphorus-centered radicals from P-H compounds. researchgate.net High efficiency, good functional group tolerance.
Photoredox Catalysis Employs a photocatalyst that, upon light absorption, initiates the radical process. oaepublish.com Mild reaction conditions, high degree of control.

| Chemical Initiators (e.g., Peroxides) | Uses chemical oxidants to generate radicals. | Cost-effective for certain applications. |

Novel Methodologies for Carbon-Phosphorus Bond Formation in Heterocyclic Systems

The formation of the carbon-phosphorus (C-P) bond is the cornerstone of synthesizing phosphorus heterocycles. nih.gov Traditional methods often require harsh reaction conditions or pre-functionalized starting materials. However, recent years have seen the development of novel and more efficient methodologies.

Metal-catalyzed cross-coupling reactions are at the forefront of modern C-P bond formation. benthamdirect.com These reactions typically involve the coupling of a carbon-based electrophile with a phosphorus-based nucleophile, or vice versa, in the presence of a transition metal catalyst, such as palladium or copper. For the synthesis of this compound, an intramolecular metal-catalyzed C-P coupling could be envisioned from a precursor containing both a haloalkane and a phosphine (B1218219) moiety.

Another innovative approach is the direct C-H phosphorylation. nih.gov This method avoids the need for pre-functionalization of the carbon framework, making it a more atom-economical process. While often applied to arenes, the principles can be extended to aliphatic systems under specific conditions. Electrochemical methods have also been developed for C-H phosphorylation, offering a green and efficient alternative to traditional chemical oxidants. nih.gov In a potential synthesis of this compound, a precursor could be designed to undergo an intramolecular C-H phosphorylation to form the heterocyclic ring.

The development of these novel methodologies provides a versatile toolbox for the synthesis of complex phosphorus-containing molecules like this compound. The choice of method will depend on the specific precursor and the desired reaction efficiency and selectivity.

Table 2: Overview of Modern C-P Bond Formation Strategies

Methodology General Reaction Key Features
Metal-Catalyzed Cross-Coupling R-X + R'-P(O)H₂ → R-P(O)(OH)-R' Broad substrate scope, high yields. benthamdirect.com
Direct C-H Phosphorylation R-H + P-reagent → R-P Atom-economical, avoids pre-functionalization. nih.gov

| Electrochemical Synthesis | Anodic oxidation of P-reagents to form reactive P-radical cations. nih.gov | Catalyst and external oxidant-free, sustainable. |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 1 Methylphosphorinan 4 One

Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The phosphorus atom in 1-methylphosphorinan-4-one is a key site for chemical reactions, enabling transformations that alter its oxidation state and facilitate nucleophilic displacement.

Oxidation State Transformations of the Phosphorus Atom

The phosphorus atom in this compound can undergo oxidation. For instance, treatment with hydrogen peroxide can lead to the corresponding phosphine (B1218219) oxide. The reactivity of the phosphorus center is influenced by its trivalent nature, which allows it to act as a nucleophile or be susceptible to electrophilic attack. researchgate.net

The oxidation of similar cyclic phosphines has been a subject of study. For instance, the reduction of cyclic phosphine oxides back to phosphines has been investigated using various reagents. rsc.org This reversible transformation highlights the importance of the oxidation state in the chemical behavior of such heterocyclic systems.

Nucleophilic Displacement Reactions at Phosphorus

Nucleophilic substitution at the phosphorus atom is a fundamental reaction in organophosphorus chemistry. researchgate.netresearchgate.net In the context of this compound, a trivalent phosphorus compound, it can act as an electrophile. researchgate.net Reactions with nucleophiles can proceed through a pentacoordinated intermediate. researchgate.net The stereochemical outcome of such reactions is significant, with nucleophilic substitution at a chiral phosphorus center often proceeding with inversion of configuration. researchgate.net

The mechanism of nucleophilic displacement at a phosphorus atom can be influenced by the solvent and the nature of the nucleophile. d-nb.infosapub.org These reactions are crucial for the synthesis of a variety of organophosphorus compounds. rsc.org

Carbonyl Group Reactivity and Functional Group Interconversions

The ketone functionality at the 4-position of the phosphorinan ring offers a versatile handle for a variety of chemical modifications.

Ketone-Specific Reactions and Derivatization Strategies

The carbonyl group of this compound undergoes typical ketone reactions. These include nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. libretexts.org

Common derivatization strategies for ketones include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-methylphosphorinan-4-ol. masterorganicchemistry.com

Grignard Reaction: Reaction with Grignard reagents (R-MgX) results in the formation of tertiary alcohols after acidic workup. masterorganicchemistry.com

Wittig Reaction: This reaction allows for the conversion of the carbonyl group into an alkene.

Cyanohydrin Formation: Addition of cyanide ion (CN⁻) to the carbonyl group forms a cyanohydrin. masterorganicchemistry.com

The reactivity of the ketone can be influenced by steric hindrance and the electronic nature of the substituents. libretexts.org

O-Silylation of Cyclic Phosphine Oxides and Subsequent Transformations

While the primary focus is on the ketone, it is relevant to consider the reactivity of the corresponding phosphine oxide. The phosphoryl oxygen of cyclic phosphine oxides can be silylated, for example, using bis(trimethylsilyl)trifluoroacetamide. tandfonline.comtandfonline.com This O-silylation can be a key step in further transformations. tandfonline.com In some cases, this can lead to the formation of resonance-stabilized γ⁵-phosphinine ring systems. tandfonline.comtandfonline.com The silylation of a 3-keto derivative of a tetrahydrophosphinine oxide has been shown to involve silylation of both the phosphoryl and the keto oxygen. tandfonline.com

Ring-Opening and Ring-Transformation Pathways

The phosphorinan ring, while relatively stable, can undergo ring-opening or transformation reactions under specific conditions, particularly when the phosphorus atom is quaternized or in strained ring systems. While specific examples for this compound are not prevalent in the provided search results, general principles for related phosphacycles can be considered.

For instance, the ring-opening of strained three-membered phosphiranium ions with various nucleophiles has been demonstrated as a route to functionalized phosphines. d-nb.info This reactivity is driven by ring strain. d-nb.infonih.gov While this compound has a six-membered ring and is less strained, quaternization of the phosphorus atom could potentially make it more susceptible to ring-opening by strong nucleophiles.

Furthermore, reactions involving the carbonyl group could potentially lead to ring transformations. For example, condensation reactions with difunctional reagents might lead to the formation of fused heterocyclic systems. For example, condensation of 1-phenylphosphorinan-4-one with phenylhydrazones followed by acid-catalyzed cyclization has been used to synthesize phosphorinoindoles. vdoc.pub

Investigations into Ring Stability and Fragmentation

The stability of the this compound ring and its fragmentation patterns under various conditions provide crucial insights into its chemical nature. Mass spectrometry is a primary tool for studying these processes, where the molecule is ionized and subsequently breaks into smaller, charged fragments. The analysis of these fragments helps to deduce the structure of the parent molecule and understand its inherent bond strengths and weaknesses.

In mass spectrometry, the molecular ion peak (M+) represents the intact molecule with a single positive charge. The fragmentation of this compound would likely proceed through pathways that lead to the formation of stable ions. The most abundant fragment ion, known as the base peak, often corresponds to a particularly stable carbocation or other charged species. youtube.com

One common fragmentation pathway for cyclic ketones involves the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this could involve the loss of a methyl group or other fragments from the ring. The relative abundance of the resulting fragment ions can provide information about the stability of the corresponding cations. For instance, the formation of a more stable, resonance-stabilized cation would be favored. youtube.com

The stability of the resulting fragments is a key determinant of the fragmentation pattern. youtube.com For example, the loss of a methyl group would result in a fragment ion. The stability of this ion, and therefore the likelihood of its formation, is influenced by the ring structure and the presence of the phosphorus atom.

Fragmentation PathwayLost FragmentResulting Ion Structure (Postulated)Key Stability Factor
α-CleavageCH₃•C₅H₈OP⁺Formation of a secondary carbocation adjacent to phosphorus.
Ring CleavageC₂H₄ (ethene)C₃H₅OP⁺Formation of a smaller, potentially more stable cyclic or linear ion.

Rearrangement Processes within the Phosphorinanone Skeleton

The this compound skeleton can undergo various rearrangement reactions, which are fundamental transformations in organic synthesis that alter the connectivity of atoms within a molecule. wiley-vch.demasterorganicchemistry.com These rearrangements can be triggered by acidic or basic conditions and often proceed through carbocation or other reactive intermediates. masterorganicchemistry.comwikipedia.org

One of the most well-known types of rearrangement is the Wagner-Meerwein rearrangement, which involves the 1,2-migration of an alkyl, aryl, or hydride group to a neighboring electron-deficient center, typically a carbocation. wikipedia.org In the context of this compound, such rearrangements could be initiated by protonation of the carbonyl oxygen, followed by the formation of a carbocation intermediate. The subsequent migration of a group within the phosphorinanone ring would lead to a more stable carbocation and ultimately a rearranged product.

Another relevant class of rearrangements includes those involving heteroatoms, such as the Beckmann rearrangement, which converts an oxime to an amide. libretexts.orgbyjus.com While not directly applicable to the ketone itself, the corresponding oxime of this compound could potentially undergo a Beckmann rearrangement to yield a lactam containing a phosphorus atom. This reaction typically proceeds via protonation of the hydroxyl group of the oxime, followed by migration of the group anti-periplanar to the leaving group. libretexts.org

The Baeyer-Villiger oxidation is another important rearrangement that converts a ketone to an ester using a peroxy acid. wiley-vch.de In the case of this compound, this reaction could lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone-like structure containing a phosphorus atom. The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of this rearrangement. wiley-vch.de

Rearrangement TypeReactant/PrecursorKey IntermediatePotential Product Type
Wagner-MeerweinThis compound (under acidic conditions)CarbocationRearranged phosphorinanone isomer
BeckmannOxime of this compoundNitrilium ionPhosphorus-containing lactam
Baeyer-VilligerThis compoundCriegee intermediatePhosphorus-containing lactone

Transition Metal-Catalyzed Transformations

Transition metals are powerful catalysts for a wide array of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage. mdpi.comsioc-journal.cn The application of transition metal catalysis to organophosphorus compounds, including this compound, opens up avenues for novel and efficient synthetic methodologies. nih.gov

One significant area of transition metal catalysis is C-H activation, where a typically unreactive carbon-hydrogen bond is cleaved and functionalized. rsc.org In this compound, a transition metal catalyst could potentially activate C-H bonds at various positions on the ring, enabling the introduction of new functional groups. The directing effect of the phosphorus atom or the carbonyl group could influence the regioselectivity of such reactions.

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone transformations in modern organic synthesis, typically catalyzed by palladium complexes. mdpi.com While these reactions often involve aryl or vinyl halides, advancements have extended their scope to other substrates. For this compound, derivatization to introduce a suitable leaving group (e.g., a triflate from the corresponding enol) could enable its participation in cross-coupling reactions to form new carbon-carbon bonds.

Furthermore, visible-light-induced transition metal catalysis has emerged as a sustainable and powerful synthetic tool. rsc.org In this approach, a transition metal complex can act as a photocatalyst, absorbing light and promoting chemical reactions through excited-state reactivity. Such methodologies could be applied to this compound to achieve unique transformations that are not accessible through traditional thermal methods.

Catalytic TransformationTypical CatalystPotential Application to this compoundExpected Outcome
C-H ActivationRhodium, Palladium, IridiumDirect functionalization of the phosphorinanone ring.Introduction of new substituents (e.g., aryl, alkyl groups).
Cross-Coupling (e.g., Suzuki)PalladiumReaction of an enol triflate derivative with a boronic acid.Formation of α-substituted phosphorinanones.
PhotocatalysisRuthenium, Iridium, CopperLight-induced reactions, such as radical additions.Novel functionalization patterns under mild conditions.

Stereochemical Investigations and Conformational Analysis of 1 Methylphosphorinan 4 One

Conformational Preferences of the Six-Membered Phosphorinanone Ring

The six-membered phosphorinanone ring, analogous to cyclohexane, predominantly adopts chair conformations to minimize angle and torsional strain. transformationtutoring.comlibretexts.org However, the presence of a heteroatom (phosphorus) and a carbonyl group introduces unique conformational features.

Chair Conformations and Inversion Barriers

Influence of the Methyl Substituent and Ketone Moiety on Ring Conformation

The substituents on the phosphorinanone ring play a crucial role in determining the preferred chair conformation. The methyl group attached to the phosphorus atom can occupy either an axial or an equatorial position. transformationtutoring.comyoutube.com Generally, substituents prefer the equatorial position to avoid steric hindrance with other axial groups, an effect known as 1,3-diaxial interaction. libretexts.orgyoutube.comlibretexts.org The larger the substituent, the greater the preference for the equatorial position. libretexts.orglibretexts.org Therefore, the conformer with the equatorial methyl group is generally more stable. youtube.comlibretexts.org

Stereochemical Outcomes of Synthetic Reactions

The synthesis of 1-methylphosphorinan-4-one and related compounds often leads to the formation of stereoisomers. The control of these stereochemical outcomes is a key aspect of their synthesis.

Diastereoselectivity and Enantioselectivity in Formation Reactions

The formation of this compound can result in diastereomers, which are stereoisomers that are not mirror images of each other. youtube.com The preferential formation of one diastereomer over another is known as diastereoselectivity. msu.edu This can be influenced by the reaction conditions and the stereochemistry of the starting materials. For example, in the reduction of a related steroidal methyl ketone, the choice of reducing agent was shown to reverse the diastereoselectivity of the reaction. msu.edu

Enantioselectivity, the preferential formation of one enantiomer (mirror image) over the other, is crucial when a new stereogenic center is created. msu.edunih.gov The phosphorus atom in this compound is a stereogenic center. The use of chiral catalysts or auxiliaries can induce enantioselectivity in the formation of such compounds. mdpi.comscienceopen.comnih.gov The enantiomeric excess (e.e.), a measure of the purity of the favored enantiomer, can be influenced by factors such as catalyst loading, reactant concentrations, and the nature of the substrates. nih.gov For instance, in certain copper-catalyzed reactions, modifications in reaction conditions have led to significant improvements in enantioselectivity. nih.gov

Configurational Stability of the Phosphorus Stereocenter

The phosphorus atom in this compound is a chiral center. Unlike amines, which undergo rapid pyramidal inversion at room temperature, trivalent phosphorus compounds like phosphines invert much more slowly. libretexts.org This allows for the isolation of chiral phosphines. libretexts.org The lone pair of electrons on the phosphorus atom is treated as the lowest priority substituent when determining the configuration (R or S). libretexts.org The configurational stability of the phosphorus stereocenter is a critical factor in the stereochemistry of this compound, as it allows for the existence of stable enantiomers.

Isomer Assignment Methodologies

Determining the specific stereoisomer of this compound requires various analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis and isomer assignment. auremn.org.br Chemical shifts and coupling constants in the NMR spectrum can provide detailed information about the relative orientation of atoms in the molecule, helping to distinguish between axial and equatorial substituents and, consequently, between different chair conformations. auremn.org.br For complex stereochemical assignments, assigning the absolute configuration (R or S) to each chiral center is essential. youtube.comyoutube.com This can be done by following the Cahn-Ingold-Prelog priority rules. youtube.comyoutube.com

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including the relative and absolute stereochemistry of all chiral centers. psu.edunih.gov By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms can be determined.

Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to predict the relative energies and geometries of different conformers and isomers. researchgate.netresearchgate.net These theoretical calculations complement experimental data and provide insights into the factors governing conformational preferences. auremn.org.br

Advanced Spectroscopic Characterization of 1 Methylphosphorinan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. uzh.ch For 1-Methylphosphorinan-4-one, a combination of 1H, 13C, and 31P NMR provides a detailed map of the molecular framework.

High-Resolution 1H and 13C NMR Spectroscopy for Structural Elucidation

High-resolution 1H and 13C NMR are fundamental tools for determining the carbon-hydrogen framework of a molecule. nih.govchemguide.co.uk

The 1H NMR spectrum of this compound is expected to show distinct signals for the methyl group protons and the methylene (B1212753) protons of the phosphorinanone ring. The chemical shift of these protons is influenced by their proximity to the phosphorus atom and the carbonyl group. rsc.org Protons on carbons adjacent to the phosphorus atom (C2 and C6) would likely appear as complex multiplets due to coupling with both neighboring protons and the phosphorus nucleus. Protons on C3 and C5, adjacent to the carbonyl group, would be shifted downfield. The methyl protons on the phosphorus atom would appear as a doublet due to coupling with the 31P nucleus.

The 13C NMR spectrum , typically recorded with proton decoupling, reveals the number of unique carbon environments. oregonstate.edu For this compound, six distinct signals are anticipated. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically above 200 ppm for ketones. oregonstate.edu The carbons adjacent to the phosphorus atom (C2 and C6) and those adjacent to the carbonyl group (C3 and C5) will exhibit characteristic shifts influenced by these heteroatoms. The methyl carbon attached to the phosphorus will also show a distinct signal, and like the attached protons, will exhibit coupling to the phosphorus atom.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound

Note: The following data are predicted values based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.

Atom Position Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Notes
P-CH₃~1.2 (d)~15Doublet in 1H due to ¹J(P,H) coupling.
C2-H₂, C6-H₂~2.0 - 2.5 (m)~40-50Complex multiplets due to geminal, vicinal, and P-H coupling.
C3-H₂, C5-H₂~2.5 - 3.0 (m)~45-55Downfield shift due to proximity to C=O group.
C4->200Characteristic shift for a ketone carbonyl carbon.

31P NMR Spectroscopy for Phosphorus Environment Analysis

31P NMR spectroscopy is a highly specific and sensitive technique for studying phosphorus-containing compounds. nih.govdb-thueringen.de The 31P nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. nih.gov The chemical shift in 31P NMR is highly sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. db-thueringen.de

For this compound, which is a tertiary phosphine (B1218219), the 31P NMR spectrum is expected to show a single signal. The precise chemical shift would be characteristic of a cyclic phosphine. The reference standard for 31P NMR is typically 85% phosphoric acid. nih.govslideshare.net The signal may exhibit coupling to the protons on the adjacent methyl group and the C2/C6 positions of the ring, which can be observed in a proton-coupled 31P spectrum or inferred from the 1H spectrum. In a proton-decoupled 31P spectrum, a sharp singlet would be observed. nih.gov

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. uzh.chlibretexts.org In this compound, COSY would show correlations between the protons on C2 and C3, and between those on C5 and C6, confirming the sequence of methylene groups within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.cacolumbia.edu HSQC is invaluable for assigning the 13C signals based on the more easily assigned 1H spectrum. For instance, it would definitively link the proton signals of the P-CH₃ group to its corresponding carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (and sometimes more). wisc.educeitec.cz HMBC is crucial for piecing together the molecular skeleton. For example, it would show a correlation from the methyl protons to the phosphorus-bonded carbon and potentially to the C2 and C6 carbons of the ring. It would also show correlations from the C2/C6 protons to the C3/C5 carbons and the C4 carbonyl carbon, confirming the ring structure. huji.ac.il

Advanced Single Voxel 1H Magnetic Resonance Spectroscopy Techniques in Chemical Systems

Single Voxel Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical method that allows for the quantification of chemical compounds within a localized volume of interest (voxel). radiologykey.comnih.gov This technique is predominantly used in clinical and biomedical research to measure metabolite concentrations in tissues, such as the brain. tdl.org

While not a standard technique for the routine structural elucidation of pure chemical compounds in a laboratory setting, 1H MRS has significant applications in studying the effects and metabolism of organophosphorus compounds in vivo. tdl.org For instance, if this compound were being studied as a potential therapeutic or toxin, single voxel 1H MRS could be employed to monitor its presence and concentration, as well as its metabolic byproducts, within a specific organ or tissue over time. amegroups.org The technique can be optimized with various pulse sequences, such as PRESS or STEAM, and different echo times (TE) to selectively detect specific metabolites. radiologykey.com Furthermore, specialized 31P MRS can be used to non-invasively study phosphorus-containing metabolites and their kinetics in biological systems. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. savemyexams.complus.ac.at These two techniques are often complementary.

Vibrational Analysis of Carbonyl and Phosphorus-Containing Functional Groups

The IR and Raman spectra of this compound are expected to be dominated by absorptions corresponding to the vibrations of its key functional groups.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone. This typically appears in the region of 1700-1725 cm⁻¹. wpmucdn.comnih.gov The exact position can be influenced by ring strain and the electronic effects of the phosphorus atom. This vibration is also Raman active. bruker.com

C-H Bending and Stretching: The aliphatic C-H bonds of the methyl and methylene groups will give rise to stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations in the 1375-1465 cm⁻¹ region. wpmucdn.com

Phosphorus-Containing Group Vibrations: Vibrations involving the phosphorus atom, such as the P-C stretch, are also expected. These typically occur in the fingerprint region of the IR spectrum (below 1500 cm⁻¹) and can be complex. The P-CH₃ and P-C (ring) bonds will have characteristic stretching and bending frequencies. While IR activity might be weak, these vibrations can sometimes be more prominent in the Raman spectrum. mdpi.com Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. renishaw.com

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

Note: The following data are predicted values based on characteristic group frequencies. Actual experimental values may vary.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch (aliphatic)2850 - 3000Medium to StrongMedium
C=O Stretch (ketone)1700 - 1725StrongMedium
C-H Bend (CH₂ and CH₃)1375 - 1465MediumMedium
P-C Stretch600 - 800Medium to WeakStrong

Conformational Analysis via Vibrational Fingerprints

The conformational landscape of this compound is primarily dictated by the chair-like conformations of the six-membered ring, analogous to cyclohexanone (B45756) and related heterocyclic systems. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying and quantifying the populations of different conformers in various phases. mdpi.comrsc.orgnih.gov The primary equilibrium of interest for this compound is between the two chair conformers, distinguished by the axial or equatorial orientation of the methyl group on the phosphorus atom.

Theoretical calculations and experimental data from analogous systems, such as substituted piperidines and other phosphorinanones, suggest that the chair conformation is the most stable. acs.orgnih.govnih.gov The vibrational spectrum of each conformer is unique, providing a distinct "fingerprint." For instance, the C-H stretching vibrations of the methyl group and the P-C bond stretching frequencies are sensitive to the local steric environment, and would thus differ between the axial and equatorial conformers.

In practice, the analysis involves comparing experimentally obtained IR and Raman spectra with spectra predicted from quantum chemical calculations for each possible conformer. auremn.org.br By analyzing the relative intensities of vibrational bands unique to each conformer, their relative populations and the conformational free energy can be determined. nih.gov For example, studies on similar heterocyclic systems have shown that low-temperature matrix isolation spectroscopy can be employed to "freeze" the conformational equilibrium and obtain the spectrum of the individual conformers. nih.gov

Table 1: Expected Vibrational Modes for Conformational Analysis of this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Conformational Sensitivity
P-CH₃ Stretch650 - 800High: Sensitive to axial vs. equatorial position.
Ring P-C Stretch700 - 850Moderate: Affected by ring puckering.
C=O Stretch1700 - 1725Low: Primarily indicates the ketone functional group.
CH₂ Wagging/Twisting1150 - 1400Moderate: Sensitive to local geometry within the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. neu.edu.tr For this compound (C₆H₁₁OP), the exact molecular weight can be calculated, which corresponds to the molecular ion peak (M⁺•) in a high-resolution mass spectrum.

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion under electron ionization (EI) conditions is predictable based on the established fragmentation rules for cyclic ketones and organophosphorus compounds. libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the carbonyl group is a common pathway for ketones. Additionally, cleavage of bonds adjacent to the heteroatom (phosphorus) is also a favored process.

Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the P-CH₃ bond to yield an [M-15]⁺ ion.

Alpha-cleavage: Fission of the C4-C5 or C3-C4 bond adjacent to the carbonyl group, leading to the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available, or loss of a CO molecule.

Ring cleavage: Fragmentation of the phosphorinanone ring itself, leading to various smaller charged fragments.

The study of fragmentation patterns of numerous organophosphorus compounds reveals that rearrangements are common. oup.comnih.govtandfonline.com These complex pathways can sometimes lead to the formation of highly stable fragment ions that may constitute the base peak in the spectrum.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Identity of FragmentFragmentation Pathway
130[C₆H₁₁OP]⁺•Molecular Ion (M⁺•)
115[C₅H₈OP]⁺Loss of •CH₃ from Phosphorus
102[C₅H₁₁P]⁺•Loss of CO from Molecular Ion
87[C₄H₈P]⁺Loss of •CH₃ and CO
71[C₄H₈O]⁺•Retro-Diels-Alder type fragmentation
57[C₃H₆P]⁺Ring cleavage

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov By diffracting X-rays off a single crystal, one can calculate the electron density map and build an atomic model, yielding precise information on bond lengths, bond angles, and torsional angles. lsuhsc.edu

While a specific crystal structure for this compound is not publicly available, data from closely related compounds, such as 1-phenyl-4-phosphorinanone (B1622774) derivatives, provide insight into the expected structural features. acs.orgkisti.re.kr Such studies confirm that the phosphorinanone ring typically adopts a flattened or distorted chair conformation in the solid state. The analysis would precisely define the degree of puckering and the orientation of the substituents.

Key structural parameters that would be determined include:

Ring Conformation: Confirmation of a chair, boat, or twist-boat conformation.

Substituent Position: Unambiguous determination of whether the P-methyl group is in an axial or equatorial position.

Bond Parameters: Precise measurements of P-C, C-C, and C=O bond lengths and the angles within the ring.

Intermolecular Interactions: Identification of any hydrogen bonds or other non-covalent interactions that dictate the crystal packing. nih.gov

Furthermore, this compound is chiral at the phosphorus atom. X-ray crystallography is a primary method for determining the absolute stereochemistry of a chiral compound. nih.gov To achieve this, the racemic mixture would first need to be resolved into its individual enantiomers. Crystallization of one of the pure enantiomers (or a salt with a known chiral counter-ion) would allow for the unambiguous assignment of the (R) or (S) configuration at the phosphorus center.

Table 3: Typical Bond Lengths and Angles for a Phosphorinanone Ring (Based on Analogous Structures)

ParameterTypical ValueSignificance
P-C (ring) bond length1.80 - 1.85 ÅIndicates single bond character within the heterocyclic ring.
P-C (methyl) bond length1.78 - 1.82 ÅStandard phosphorus-carbon single bond.
C-C bond length1.52 - 1.55 ÅTypical sp³-sp³ carbon-carbon single bonds.
C=O bond length~1.21 ÅCharacteristic of a ketone carbonyl group.
C-P-C bond angle100 - 105°Reflects the geometry at the phosphorus atom within the ring.
C-C-C bond angle110 - 114°Typical angles for an sp³ hybridized carbon in a six-membered ring.

Note: These values are representative and derived from published crystal structures of related phosphorinanone compounds. acs.org

No Publicly Available Research Found on the Computational Chemistry of this compound

A thorough search for scholarly articles and data concerning the computational and theoretical modeling of the chemical compound this compound has yielded no specific research findings. Despite a comprehensive investigation into established scientific databases and academic journals, no published studies were identified that directly address the quantum chemical calculations, molecular dynamics simulations, or spectroscopic parameter predictions for this particular molecule.

The inquiry sought detailed information structured around several key areas of computational chemistry, including:

Quantum Chemical Calculations for Electronic Structure and Energetics: Specifically looking for Density Functional Theory (DFT) studies on the ground state properties of this compound and the application of ab initio or post-Hartree-Fock methods to analyze its electron correlation.

Molecular Mechanics and Molecular Dynamics Simulations: Searching for research on conformational analysis, energy minimization, elucidation of reaction pathways, and transition state analysis involving this compound.

Prediction of Spectroscopic Parameters: Aiming to find calculated data for properties such as NMR chemical shifts and vibrational frequencies.

The absence of such specific research in the public domain prevents the creation of a detailed scientific article on the computational profile of this compound as requested. While the theoretical methods themselves are well-documented, their application to this specific compound does not appear to have been published. Therefore, the generation of an evidence-based article with detailed research findings and data tables is not possible at this time.

Computational Chemistry and Theoretical Modeling of 1 Methylphosphorinan 4 One

Chemoinformatic and Machine Learning Approaches for Ring System Synthesis Prediction

The synthesis of heterocyclic compounds such as 1-Methylphosphorinan-4-one presents a considerable challenge in organic chemistry, often requiring multi-step procedures. researchgate.net In recent years, computational methods, particularly chemoinformatic and machine learning (ML) approaches, have emerged as powerful tools to predict and streamline synthetic routes for such complex molecules. researchgate.netfrontiersin.org These data-driven techniques analyze vast datasets of known chemical reactions to identify patterns and predict plausible synthetic pathways, thereby saving time, resources, and minimizing experimental failures. researchgate.netnih.gov

The core of these predictive efforts lies in computer-assisted synthesis planning (CASP), which primarily involves retrosynthesis. nih.gov Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available precursors. engineering.org.cn Machine learning models are trained to perform this task by learning from extensive reaction databases. engineering.org.cnethz.ch

Retrosynthesis Prediction Models

Template-based models utilize a set of predefined reaction rules or "templates" extracted from reaction databases. engineering.org.cn These templates encode the structural changes that occur during a known chemical transformation. When presented with a target molecule, the model searches for matching substructures and applies the corresponding template to suggest a disconnection. While effective, the performance of these models is limited by the comprehensiveness of the template library.

Template-free models , on the other hand, treat retrosynthesis as a sequence-to-sequence translation problem, much like translating one language to another. ethz.ch Using representations like SMILES (Simplified Molecular-Input Line-Entry System), these models, often based on neural networks, learn the underlying grammar of chemical reactions without explicit rules. mit.edu This allows them to potentially predict novel reactions not present in the training data.

The prediction of synthetic pathways for specific and less common heterocyclic systems, such as the phosphorinane ring in this compound, faces a significant hurdle due to the limited availability of relevant reaction data in standard databases. chemrxiv.org This "low data availability problem" can lead to poor performance of general retrosynthesis models. chemrxiv.org

Transfer Learning for Heterocycle Synthesis

To address the challenge of data scarcity for specific reaction classes, researchers have employed a strategy known as transfer learning . chemrxiv.orgchemrxiv.org This method involves first training a model on a large, general dataset of chemical reactions (e.g., the USPTO dataset). chemrxiv.org The pre-trained model, which has learned a broad understanding of organic chemistry, is then fine-tuned on a smaller, more specialized dataset of reactions, such as those involving heterocycle formation. chemrxiv.orgchemrxiv.org

Studies have shown that this approach significantly improves the accuracy of retrosynthesis predictions for heterocyclic compounds. For instance, a mixed fine-tuned model demonstrated a top-1 accuracy of 36.5%, with 62.1% of its predictions being chemically valid and involving the breaking of a ring structure. chemrxiv.orgchemrxiv.org This demonstrates the potential of transfer learning to provide viable synthetic routes for less common scaffolds.

The table below summarizes the performance of various transfer learning methods in predicting retrosynthesis for heterocyclic rings.

Model TypeTop-1 Accuracy (%)Details
Baseline ModelLow (unspecified)Trained on a general reaction dataset without specific fine-tuning for heterocycles.
Fine-tuned ModelImprovedA baseline model further trained on a smaller dataset of only ring-forming reactions. chemrxiv.org
Multi-task ModelImprovedA model trained on both general and ring-specific datasets simultaneously. chemrxiv.org
Mixed Fine-tuned Model 36.5 A baseline model fine-tuned on a mix of general and ring-specific datasets, showing strong performance. chemrxiv.orgchemrxiv.org
Ensemble DecodingVariableCombines predictions from both the baseline and fine-tuned models. chemrxiv.org

For a target like this compound, these chemoinformatic tools can propose several retrosynthetic disconnections. For example, a model might suggest a Michael addition followed by an intramolecular cyclization as a plausible route to form the six-membered phosphorinane ring. By providing chemists with a ranked list of potential precursors and reaction pathways, these predictive models can significantly accelerate the discovery and development of novel synthetic methodologies. numberanalytics.com

Applications of 1 Methylphosphorinan 4 One in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organophosphorus Scaffolds

The intrinsic reactivity of 1-Methylphosphorinan-4-one makes it an excellent starting material for the synthesis of more elaborate organophosphorus structures. The phosphorus atom and the ketone functionality can be manipulated to generate a variety of phosphine (B1218219) derivatives and phosphorus-containing heterocycles.

Formation of Phosphines, Phosphine Oxides, and Phosphonium (B103445) Salts

This compound serves as a key intermediate for accessing various classes of phosphine derivatives. The P(III) center in phosphines is crucial for their widespread use as ligands in transition-metal catalysis and as organocatalysts. nih.govnih.gov

Phosphine Oxides: The trivalent phosphorus in the phosphorinanone ring is susceptible to oxidation, readily forming the corresponding phosphine oxide. This transformation is significant because phosphine oxides are often more stable and easier to handle than their phosphine counterparts. nih.govrsc.org The synthesis of derivatives often proceeds through the more stable P(V) oxide, which is then reduced in a final step. rsc.org A variety of reducing agents, such as silanes, are available for the chemoselective reduction of phosphine oxides back to phosphines, a critical step for generating the final active ligand or catalyst. organic-chemistry.org

Phosphonium Salts: The nucleophilic phosphorus atom in this compound and its derivatives can react with alkyl halides to form quaternary phosphonium salts. vdoc.pub This quaternization is a fundamental reaction in organophosphorus chemistry. For instance, phosphorinoindole structures synthesized from the related 1-phenylphosphorinan-4-one readily form phosphonium salts upon treatment with alkyl halides. vdoc.pub These salts are valuable as intermediates, ionic liquids, and phase-transfer catalysts. chemrxiv.orgbeilstein-journals.org The reaction of the phosphorus atom with elemental iodine or other oxidizing agents can also lead to phosphonium species, which are precursors to other functional molecules. nih.gov

Table 1: Key Transformations of the Phosphorus Center

Starting Material Analogue Reagent Product Type Significance Reference
1-Phenylphosphorinan-4-one Air or H₂O₂ Phosphine Oxide Stable intermediate for purification and further synthesis. nih.govrsc.org
Phosphorinoindole Alkyl Halide Phosphonium Salt Precursors for ylides, phase-transfer catalysts. vdoc.pubbeilstein-journals.org

Building Blocks for Diverse Phosphorus-Containing Heterocycles

Phosphorus-containing heterocycles are integral to materials science and medicinal chemistry. beilstein-journals.orgwikipedia.org this compound is an ideal synthon for creating fused and polycyclic heterocyclic systems due to the reactivity of its carbonyl group.

A prominent example of this application is the Fischer indole (B1671886) synthesis. The closely related 1-phenylphosphorinan-4-one undergoes condensation with various phenylhydrazones, followed by acid-catalyzed cyclization, to yield complex phosphorinoindoles. vdoc.pub This reaction constructs a new carbon-carbon and carbon-nitrogen bond, fusing an indole ring system onto the phosphorinanone scaffold. Such reactions demonstrate the utility of the phosphorinanone core as a template for building polycyclic systems that combine the properties of phosphines with other functional heterocyclic motifs. vdoc.pubnih.gov The development of multicomponent reactions (MCRs) further expands the potential of such ketones, enabling the rapid assembly of highly functionalized heterocyclic phosphonates from simple precursors. beilstein-journals.org

Ligand Design in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.govenamine.netsigmaaldrich.com Organophosphorus compounds, particularly phosphines, are among the most successful classes of ligands due to their strong coordination to transition metals and their tunable electronic and steric properties. nih.govnih.gov Derivatives of this compound are promising candidates for the development of novel chiral ligands.

Chiral Auxiliaries and Organocatalysts Derived from Phosphorinanone

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov By introducing chirality to the this compound scaffold, either at the carbon atoms adjacent to the ketone or at the phosphorus atom itself, it can be converted into a chiral auxiliary. Subsequent reactions, such as alkylations of the enolate, would proceed with a diastereomeric preference dictated by the chiral framework.

Furthermore, these chiral phosphorinanone derivatives can serve as precursors to organocatalysts. wikipedia.orgsigmaaldrich.com For example, chiral proline derivatives are highly effective organocatalysts for enantioselective reactions like the aldol (B89426) reaction. mdpi.com A chiral phosphine derived from this compound could function as a Lewis base catalyst, or be incorporated into more complex structures like phosphoramides or thioureas, which are known to be effective hydrogen-bond-donating catalysts. mdpi.com

Applications in Enantioselective Transformations (e.g., Aldol Reactions)

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, creating a β-hydroxy carbonyl moiety. masterorganicchemistry.comwikipedia.orgvanderbilt.edu Controlling the enantioselectivity of this transformation is a major focus of modern synthetic chemistry. organic-chemistry.org

This compound can participate in aldol reactions in several ways:

As a Substrate: The ketone can be deprotonated to form an enolate, which can then act as a nucleophile, adding to an aldehyde or another ketone. masterorganicchemistry.com If a chiral base is used, this could proceed enantioselectively.

As a Precursor to a Catalyst: Chiral phosphine ligands derived from this compound could be used in metal-catalyzed asymmetric aldol reactions. More directly, chiral phosphoramide (B1221513) derivatives have been shown to be effective Lewis base catalysts for the aldol addition of silyl (B83357) enol ethers to aldehydes, achieving excellent diastereoselectivity. organic-chemistry.org This highlights a direct pathway from phosphorus-containing scaffolds to catalysts for this key transformation. Proline-based organocatalysts, which operate via an enamine mechanism, have also proven highly effective and can be supported on various backbones. mdpi.com

Table 2: Potential Roles of this compound in Aldol Reactions

Role Transformation Key Principle Related Example Reference
Nucleophile Aldol Addition Formation of an enolate from the phosphorinanone. General base-catalyzed aldol reaction. masterorganicchemistry.comwikipedia.org
Catalyst Precursor Asymmetric Aldol Reaction A chiral phosphoramide catalyzes the addition of an enolate to an aldehyde. Denmark's phosphoramide catalyst for aldol additions. organic-chemistry.org

Methodology Development in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The dual reactivity of this compound makes it a valuable platform for developing novel synthetic methodologies. vanderbilt.edunih.govorganic-chemistry.orgchemrevise.org The ability to form both carbon-carbon and carbon-heteroatom bonds from a single, relatively simple starting material is a significant advantage in synthetic planning. youtube.com

The formation of the enolate at the α-carbon of the ketone provides a nucleophilic carbon center for C-C bond formation via alkylation or condensation reactions like the aldol and Knoevenagel reactions. wikipedia.orgvanderbilt.edu The previously mentioned synthesis of phosphorinoindoles is a prime example of a tandem reaction that forms both a C-C and a C-N bond in a single synthetic sequence from the related phenyl-analog. vdoc.pub

Moreover, the phosphorus atom itself is a site for C-P bond formation. Palladium-catalyzed cross-coupling reactions, for example, can be used to attach aryl or vinyl groups to a phosphorus center, often starting from a secondary phosphine oxide. rsc.org This allows for the construction of a vast array of functionalized phosphines. The development of methods that use the phosphorinanone skeleton to facilitate these fundamental bond-forming reactions contributes significantly to the toolbox of synthetic organic chemistry.

Strategic Intermediate in Natural Product Synthesis and Analogue Development

Extensive literature searches indicate a notable scarcity of published research detailing the application of this compound as a strategic intermediate in the total synthesis of natural products. While the broader class of phosphorinanone derivatives has been utilized in various synthetic contexts, specific examples directly employing the 1-methyl substituted variant for the construction of complex natural product scaffolds are not readily found in the current body of scientific literature.

Similarly, the development of natural product analogues using this compound as a key building block appears to be an area with limited exploration. Although the synthesis of diverse heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, the role of this particular phosphorinanone derivative in generating libraries of biologically active analogues is not well-documented.

The reactivity of the keto-functionalized phosphacyclohexane ring system theoretically allows for a range of chemical transformations that could be valuable in synthetic chemistry. These include, but are not limited to, reactions at the carbonyl group (such as Wittig reactions, aldol condensations, and Grignard additions) and modifications of the phosphorus center. However, the translation of this potential reactivity into the practical synthesis of natural products or their analogues featuring the this compound core remains an underexplored field of research.

Future investigations may yet uncover the utility of this compound in these advanced synthetic applications. For now, the compound is more frequently noted as a heterocyclic building block with potential for further synthetic elaboration rather than a widely adopted intermediate in the synthesis of complex, naturally occurring molecules.

Future Research Directions and Emerging Paradigms for 1 Methylphosphorinan 4 One Chemistry

Development of Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards green and sustainable practices, a trend that will undoubtedly influence the future synthesis of 1-Methylphosphorinan-4-one. unibo.itnih.gov Future research will likely focus on developing manufacturing processes that are not only efficient but also environmentally benign. chemistryjournals.net

Key areas of exploration include:

Renewable Feedstocks: Research into utilizing biomass and other renewable resources as starting materials can significantly reduce the carbon footprint associated with the synthesis of the phosphorinanone core. chemistryjournals.net This aligns with the broader goal of transitioning away from fossil fuel dependence in chemical production. nih.gov

Greener Solvents and Conditions: A major focus will be on replacing traditional, often hazardous, organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. chemistryjournals.netacs.org Water is particularly attractive due to its non-toxic and abundant nature. chemistryjournals.net Additionally, developing synthetic protocols that operate at ambient temperature and pressure, potentially using microwave-assisted synthesis or sonication, can lead to significant energy savings and reduced environmental impact. chemistryjournals.netencyclopedia.pubsemanticscholar.orgnih.gov

Atom Economy and Waste Reduction: Future synthetic designs will prioritize maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org This involves designing more direct and efficient synthetic pathways with fewer steps, which in turn reduces waste generation and cost. chemistryjournals.netacs.org Multicomponent reactions (MCRs) represent a powerful strategy in this regard, as they allow for the construction of complex molecules in a single, one-pot step, often with high efficiency and minimal waste. rsc.orgnanobioletters.com

A comparative look at traditional versus potential green synthetic approaches highlights the advantages of sustainable methodologies.

FeatureTraditional SynthesisGreen Synthetic Approach
Starting Materials Often derived from petrochemicalsFocus on renewable feedstocks (e.g., biomass) chemistryjournals.net
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.netsemanticscholar.org
Catalysts Stoichiometric and often toxic reagentsReusable heterogeneous catalysts, biocatalysts (enzymes) chemistryjournals.netrsc.orgrsc.org
Energy Consumption High temperatures and pressuresAmbient conditions, microwave or ultrasound assistance chemistryjournals.netencyclopedia.pub
Waste Significant generation of hazardous by-productsMinimized waste, by-products are often benign (e.g., water) acs.orgrsc.org
Process Steps Multi-step, involving protection/deprotection acs.orgFewer steps, use of multicomponent reactions rsc.orgnanobioletters.com

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more sustainable and economically viable.

Exploration of Novel Reactivity Manifolds and Catalytic Transformations

The phosphorus atom and the ketone functionality in this compound offer rich opportunities for exploring novel reactivity. Future research is expected to move beyond known transformations to uncover new catalytic processes that can generate diverse and complex molecular architectures.

Phosphorus-Based Catalysis: The phosphine (B1218219) moiety within the ring system itself could be harnessed for organocatalysis. nih.gov Research could explore phosphine-catalyzed annulation reactions, such as [4+1] cyclizations, where the this compound scaffold could act as a novel catalyst or a building block in the synthesis of complex heterocycles. nih.gov

Metalloradical Catalysis: Guided by the principles of metalloradical catalysis (MRC), new catalytic radical processes could be developed. nih.gov For instance, cobalt-based catalytic systems could enable challenging transformations like asymmetric C-H functionalization on the phosphorinanone ring, leading to the stereoselective construction of highly functionalized derivatives. nih.gov

Gold-Catalyzed Transformations: The utility of gold catalysis in activating π-systems could be applied to derivatives of this compound. mdpi.com For example, introducing an alkyne group into the scaffold could open pathways for gold-catalyzed intramolecular cyclizations or hydrofunctionalizations, leading to novel fused heterocyclic systems. mdpi.com

Asymmetric Catalysis: A significant future direction will be the development of asymmetric catalytic methods to produce enantioenriched derivatives of this compound. This could involve using chiral phosphoric acids or developing chiral metal complexes that can control the stereochemistry of reactions at or near the phosphorus center.

The exploration of these catalytic transformations will not only expand the chemical space accessible from this compound but also potentially lead to the discovery of molecules with unique properties and biological activities.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of this compound derivatives, future research will increasingly rely on modern automation and processing technologies.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and superior scalability. nih.gov Implementing flow processes for the synthesis of this compound could allow for precise control over reaction conditions, leading to higher yields and purities. nih.gov Furthermore, multi-step syntheses can be streamlined into a continuous, uninterrupted reactor network, significantly reducing manual labor and time. nih.gov This approach is particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Automated Synthesis: Automated synthesis platforms can dramatically increase the efficiency of creating chemical libraries. wikipedia.orgsigmaaldrich.com By employing robotic systems, a large number of derivatives can be synthesized in parallel, each under slightly different conditions or with different building blocks. nih.gov These platforms often integrate synthesis, purification, and analysis, providing a high-throughput workflow for generating and evaluating new compounds. sigmaaldrich.comyoutube.com For example, an automated synthesizer could be programmed to perform a series of coupling reactions (like Suzuki or Huisgen cycloadditions) on a this compound core, rapidly generating a library of derivatives for biological screening. nih.gov The use of pre-packaged reagent cartridges can make these systems exceptionally user-friendly, requiring minimal specialized training. youtube.com

The combination of flow chemistry and automated synthesis will enable researchers to explore the structure-activity relationships of this compound derivatives more systematically and efficiently than ever before.

TechnologyKey Advantages for this compound Research
Flow Chemistry Enhanced safety, precise control over reaction parameters, improved scalability, potential for multi-step synthesis in a continuous sequence. nih.gov
Automated Synthesis High-throughput library generation, increased reproducibility, reduced manual effort, rapid exploration of chemical diversity. wikipedia.orgnih.gov

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry is an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can guide synthetic efforts by predicting the properties and potential activities of novel derivatives before they are ever made in the lab.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build statistical models that correlate structural features of this compound derivatives with their biological activity. nih.gov By analyzing a dataset of known compounds, these models can predict the activity of new, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis. nih.gov

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking can be used to predict how derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. nih.gov This provides insight into the potential mechanism of action. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of the predicted binding mode over time, offering a more dynamic picture of the interaction. nih.gov

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. rjptonline.orgbiointerfaceresearch.com This early-stage screening helps to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, allowing researchers to focus on candidates with a higher likelihood of success in later developmental stages.

By integrating these computational approaches, researchers can adopt a "greenness-by-design" strategy, where synthetic routes and target molecules are selected based on predicted efficacy, safety, and sustainability metrics, making the entire discovery process more efficient and targeted. chemrxiv.org

Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for the real-time, in situ monitoring of reactions involving this compound will be invaluable. imperial.ac.uk

In Situ NMR Spectroscopy: Nuclear Magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, is highly sensitive to the chemical environment of the phosphorus atom. Running reactions directly in an NMR tube allows for the tracking of reactants, intermediates, and products in real-time. This can provide critical mechanistic information and help to identify transient or unstable species. Advanced techniques like two-dimensional (2D) NMR can further elucidate complex structures and interactions. numberanalytics.com

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman spectroscopy is well-suited for in situ monitoring. imperial.ac.uk It is particularly effective in aqueous solutions and can provide detailed information about molecular structure and conformation. oxinst.com Surface-Enhanced Raman Spectroscopy (SERS) or Tip-Enhanced Raman Spectroscopy (TERS) could be employed to study reactions occurring at catalyst surfaces with high sensitivity. imperial.ac.uk

Other Techniques: Other methods like UV-Vis and Infrared (IR) spectroscopy can also be adapted for in situ monitoring, providing data on electronic transitions and changes in functional groups, respectively, as a reaction progresses. oxinst.comresearchgate.net

By employing these advanced spectroscopic tools, researchers can move beyond simple starting-point-to-end-point analysis and gain a dynamic understanding of the chemical transformations of this compound.

Spectroscopic TechniqueInformation Gained for Reaction Monitoring
In Situ NMR Real-time tracking of species (reactants, intermediates, products), elucidation of reaction kinetics and mechanisms. numberanalytics.comhdki.hr
In Situ Raman Probing molecular vibrations, conformation, and orientation; suitable for aqueous media and surface analysis (SERS/TERS). imperial.ac.ukoxinst.com
In Situ IR/UV-Vis Monitoring changes in functional groups and electronic structure during the course of the reaction. oxinst.comresearchgate.net

Q & A

Q. Advanced Research Focus

  • Multi-Technique Validation : Cross-validate NMR results with high-resolution MS and X-ray crystallography.
  • Statistical Outlier Detection : Apply Grubbs' test to identify anomalous data points, as recommended in interlaboratory proficiency testing protocols .
  • Dynamic NMR Experiments : Use variable-temperature NMR to resolve overlapping signals caused by conformational flexibility .

How does the stereochemical configuration of this compound influence its reactivity in organocatalytic reactions?

Q. Advanced Research Focus

  • Stereoelectronic Effects : Perform density functional theory (DFT) calculations to map orbital interactions (e.g., hyperconjugation in phosphorinanone rings).
  • Kinetic Isotope Studies : Compare reaction rates of isotopically labeled enantiomers to identify rate-determining steps .
  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak®) to separate enantiomers and assess enantiomeric excess (ee) .

What methodological frameworks are recommended for studying the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or phosphatase assays) using fluorogenic substrates. Include controls with known inhibitors (e.g., LY294002 for PI3K pathways) .
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
  • ADME Profiling : Evaluate metabolic stability using liver microsomes and simulate pharmacokinetics via compartmental modeling .

How can researchers address discrepancies in thermal stability data for this compound under varying experimental conditions?

Q. Advanced Research Focus

  • Controlled Degradation Studies : Conduct thermogravimetric analysis (TGA) at multiple heating rates (e.g., 5–20°C/min) to model degradation kinetics.
  • Statistical Consistency Checks : Apply principal component analysis (PCA) to identify outlier datasets, as demonstrated in proficiency testing workflows .
  • Environmental Controls : Standardize humidity and oxygen levels during experiments to isolate degradation pathways .

What chromatographic systems are suitable for separating this compound from structurally similar byproducts?

Q. Basic Research Focus

  • HPLC Method : Use a C18 column with a phosphate buffer (pH 2.5)/methanol gradient. Adjust the mobile phase ratio (40:60 to 70:30) to optimize resolution .
  • Detection : Pair with UV detection at 210–220 nm for phosphorinanone absorption bands.
  • System Suitability : Validate column efficiency (N ≥ 2000 plates) and tailing factor (T ≤ 1.5) per pharmacopeial guidelines .

What computational tools are available to predict the reactivity of this compound in novel synthetic pathways?

Q. Advanced Research Focus

  • Retrosynthesis AI : Leverage databases like Reaxys or Pistachio to propose one-step synthetic routes and score precursor feasibility .
  • Reaction Mechanism Modeling : Use Gaussian or ORCA software to simulate transition states and activation energies .
  • Machine Learning : Train models on existing reaction datasets to predict regioselectivity in phosphorylation reactions .

How should researchers design stability-indicating assays for this compound under accelerated storage conditions?

Q. Basic Research Focus

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline hydrolysis.
  • Analytical Specificity : Ensure chromatographic methods resolve degradation products (e.g., oxidized or dimerized species) .
  • Validation Parameters : Assess precision (RSD ≤ 2%), accuracy (recovery 98–102%), and linearity (R² ≥ 0.995) .

What approaches are recommended for reconciling conflicting biological activity data across different cell lines or assays?

Q. Advanced Research Focus

  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values in at least three independent replicates to assess reproducibility.
  • Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid cross-contamination .
  • Pathway Analysis : Integrate transcriptomic or proteomic data to identify off-target effects or compensatory mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.